molecular formula C8H11N3O B8807275 1-(2-(Ethylamino)pyrimidin-4-yl)ethanone

1-(2-(Ethylamino)pyrimidin-4-yl)ethanone

Cat. No.: B8807275
M. Wt: 165.19 g/mol
InChI Key: OHFAMZBEAQAMAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(Ethylamino)pyrimidin-4-yl)ethanone is a pyrimidine derivative featuring an ethylamino group (-NHCH₂CH₃) at the 2-position and an acetyl group (-COCH₃) at the 4-position of the pyrimidine ring.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

1-[2-(ethylamino)pyrimidin-4-yl]ethanone

InChI

InChI=1S/C8H11N3O/c1-3-9-8-10-5-4-7(11-8)6(2)12/h4-5H,3H2,1-2H3,(H,9,10,11)

InChI Key

OHFAMZBEAQAMAB-UHFFFAOYSA-N

Canonical SMILES

CCNC1=NC=CC(=N1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

1-(2-Aminopyrimidin-4-yl)ethanone

  • Structure: Features a primary amino group (-NH₂) at the 2-position instead of ethylamino.
  • Key Data: CAS No.: 106157-82-8 . Safety: First-aid measures include oxygen administration for inhalation exposure .

4-Acetyl-2-methylpyrimidine

  • Structure : Contains a methyl group (-CH₃) at the 2-position.
  • Key Data: CAS No.: 67073-96-5 . Application: Used as a flavoring agent, highlighting the role of non-polar substituents in sensory applications .
  • Contrast: The methyl group enhances steric hindrance but lacks the hydrogen-bonding capability of amino or ethylamino groups.

1-(Pyrimidin-4-yl)-2-(quinoxalin-6-yl)ethan-1-one (Compound 22)

  • Structure: A bivalent heterocyclic compound with a quinoxaline moiety linked to the pyrimidine-acetyl core .
  • Synthesis : Prepared via nucleophilic substitution reactions, demonstrating adaptability in introducing complex substituents .

Extended Aromatic and Heterocyclic Systems

1-(4-{[5-(4-Methylphenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}phenyl)ethanone (Compound 9)

  • Structure: Incorporates a thieno[2,3-d]pyrimidine fused ring system and a 4-methylphenyl group .
  • Key Data :
    • Melting Point: 134–135°C.
    • LC-MS: [M+H]⁺ at m/z 361.0 .

1-Phenyl-2-(pyrimidin-4-yl)ethanone

  • Structure : Features a phenyl group adjacent to the pyrimidine-acetyl core .
  • Significance : The phenyl group increases molecular rigidity, which may influence pharmacokinetic properties such as metabolic stability .

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